

Confirming the Structure of 3,5-Dimethylmorpholine: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine
hydrochloride

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For researchers, scientists, and drug development professionals, the accurate confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic data for 3,5-dimethylmorpholine and its alternatives, offering the necessary experimental backing to ensure confidence in product identity.

This guide focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a clear comparison of the expected data for 3,5-dimethylmorpholine with that of common structural alternatives like 2,6-dimethylmorpholine, N-methylmorpholine, and the parent morpholine ring, researchers can effectively distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,5-dimethylmorpholine and its structural isomers and related compounds. This data is essential for the unambiguous confirmation of the desired product.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
3,5-Dimethylmorpholine	Data not available in search results	
Morpholine	CDCl ₃	~2.88 (t, 4H), ~3.72 (t, 4H), ~1.8 (s, 1H)
N-Methylmorpholine	Data available on SpectraBase[1]	
Piperidine	CDCl ₃	2.79, 2.19, 1.51[2][3]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
cis-3,5-Dimethylmorpholine	Referenced in Org. Magn. Resonance 11, 116 (1978)[4]	
trans-3,5-Dimethylmorpholine	Referenced in Org. Magn. Resonance 11, 116 (1978)[4]	
Morpholine	CDCl ₃	46.2 (C3, C5), 67.8 (C2, C6)
N-Methylmorpholine	Data available on SpectraBase[5]	
Piperidine	CDCl ₃	47.0, 27.2, 25.2[2]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Peaks (cm ⁻¹)
3,5-Dimethylmorpholine	Liquid (Neat)	Spectrum available from NIST[6]
Morpholine	Data available in search results	
N-Methylmorpholine	Data available in search results	
Piperidine	Infrared absorption spectrum referenced	

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z Values
3,5-Dimethylmorpholine	Predicted [M+H] ⁺ : 116.10700[7]	
Morpholine	Data available from NIST[8]	
N-Methylmorpholine	Data available from NIST[9]	
Piperidine	Data available in search results	

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental procedures. The following are general protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

- **Data Acquisition:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance signal-to-noise.
- **Data Processing:** Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

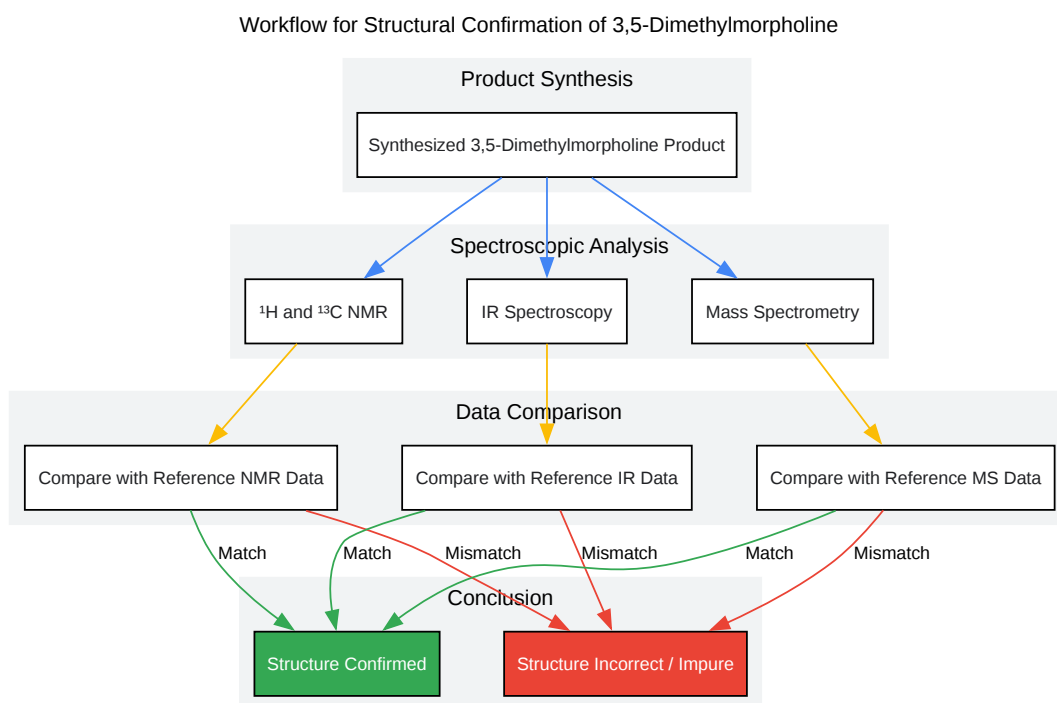
- **Sample Preparation (Neat Liquid):** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- **Background Subtraction:** A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a 3,5-dimethylmorpholine product using the spectroscopic data outlined in this guide.



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Caption: Workflow for the spectroscopic confirmation of 3,5-dimethylmorpholine.

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